![molecular formula C18H15F3N4O B3004714 N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)benzamide CAS No. 2097892-20-9](/img/structure/B3004714.png)
N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)benzamide
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Description
The compound N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)benzamide is a multifaceted molecule that is likely to possess a complex structure due to the presence of multiple aromatic rings and functional groups. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds which can help infer some aspects of its synthesis, structure, and properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic aromatic acids or amines. For instance, the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine involves the use of triethylamine as a catalyst to achieve a high yield of 87.8% . Similarly, the synthesis of 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide involves a five-step process including chlorination, aminolysis, reduction, and condensation, resulting in a yield of 54.5% . These methods suggest that the synthesis of N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)benzamide would also require careful selection of precursors and reaction conditions to optimize yield and purity.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the orientation of substituent groups around the benzene ring. For example, a related compound with the N-(pyridin-2-ylmethyl)benzamide moiety shows two independent molecules in the crystal structure with varying orientations of the pyridine ring relative to the benzene ring . This indicates that the molecular structure of N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)benzamide would also exhibit a specific conformation that could be influenced by the steric and electronic effects of its substituents.
Chemical Reactions Analysis
The chemical reactions involving benzamide derivatives are influenced by the functional groups attached to the aromatic rings. The presence of electron-withdrawing or electron-donating groups can affect the reactivity of the compound in subsequent chemical transformations. Although the provided papers do not detail reactions specific to N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)benzamide, the synthesis and structural analyses suggest that its reactivity would be influenced by the pyridinyl, pyrazolyl, and trifluoromethyl groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are determined by their molecular structure. The presence of multiple aromatic rings and heteroatoms typically results in compounds with high melting points and significant solubility in organic solvents. The trifluoromethyl group is known to impart unique properties such as increased lipophilicity and metabolic stability. While the exact properties of N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)benzamide are not discussed in the provided papers, it can be inferred that it would share similar characteristics with the compounds described .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes, influencing a broad range of biological activities .
Mode of Action
It’s known that such compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biological pathways, leading to a range of downstream effects .
Pharmacokinetics
It’s known that the presence of electron-withdrawing groups like trifluoromethyl and pyridine can facilitate amide bond cleavage, leading to the in vivo formation of a carboxylic acid and an amine .
Result of Action
Similar compounds have shown a range of effects, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
properties
IUPAC Name |
N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O/c19-18(20,21)16-5-1-3-13(9-16)17(26)23-7-8-25-12-15(11-24-25)14-4-2-6-22-10-14/h1-6,9-12H,7-8H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKOKVCENQMEAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)benzamide |
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